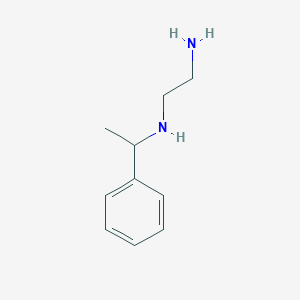
N-(1-PHENYLETHYL)ETHANE-1,2-DIAMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-phenylethyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H16N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 1-phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(1-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 1-phenylethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of N’-(1-phenylethyl)ethane-1,2-diamine often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the amine groups and the phenyl ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(1-phenylethyl)ethane-1,2-dione, while reduction may produce N’-(1-phenylethyl)ethane-1,2-diamine derivatives with altered functional groups.
Applications De Recherche Scientifique
Applications in Organic Synthesis
N-(1-phenylethyl)ethane-1,2-diamine serves as an important building block in organic synthesis. It is utilized in the synthesis of various complex molecules due to its ability to form stable coordination complexes with transition metals.
Case Study: Asymmetric Synthesis
One notable application is in asymmetric synthesis, where N,N'-bis-(1-phenylethyl)ethane-1,2-diamine has been employed as a chiral ligand in catalytic processes. For instance, it has been used to facilitate the asymmetric reduction of ketones and imines, leading to optically active products that are crucial in pharmaceuticals .
Pharmaceutical Applications
This compound has shown potential as a pharmaceutical agent. Its derivatives have been investigated for their inhibitory effects on fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance the therapeutic effects of cannabinoids, making this compound relevant in treating conditions such as pain, anxiety, and inflammation .
Example: FAAH Inhibitors
Research indicates that certain ethylene diamine derivatives, including those based on this compound, exhibit promising activity as FAAH inhibitors. This application highlights the compound's potential in developing new analgesics and anti-inflammatory drugs with fewer side effects compared to traditional treatments .
Coordination Chemistry
This compound can coordinate with transition metals, forming complexes that are useful in catalysis and material science. These metal complexes are often studied for their catalytic properties in various chemical reactions.
Data Table: Coordination Complexes
| Metal Ion | Complex Type | Application |
|---|---|---|
| Pd(II) | N,N'-bis-(1-phenylethyl)ethane-1,2-diamine-Pd(II) complex | Catalysis in Heck reactions |
| Mo(VI) | Tris(oxido)molybdenum complex | Potential antiviral drug development |
Mécanisme D'action
The mechanism of action of N’-(1-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amine groups facilitate hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-phenylethyl)ethane-1,2-diamine
- N-(1-naphthylethyl)ethane-1,2-diamine
- N-(1-phenylethyl)propane-1,3-diamine
Uniqueness
N’-(1-phenylethyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenyl group enhances its stability and reactivity compared to other ethane-1,2-diamine derivatives. Additionally, its ability to form stable complexes with metal ions makes it valuable in coordination chemistry.
Propriétés
Numéro CAS |
5424-17-9 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
N'-(1-phenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,12H,7-8,11H2,1H3 |
Clé InChI |
PPLYZPAMMOECNS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCCN |
SMILES canonique |
CC(C1=CC=CC=C1)NCCN |
Key on ui other cas no. |
5424-17-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















